molecular formula C15H24O4 B14261133 1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate CAS No. 391678-77-6

1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate

Cat. No.: B14261133
CAS No.: 391678-77-6
M. Wt: 268.35 g/mol
InChI Key: QVPURJIUIZLTAI-UHFFFAOYSA-N
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Description

1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate is an organic compound characterized by its unique cyclopropane ring structure with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate typically involves the reaction of 2-ethenylcyclopropane-1,1-dicarboxylic acid with ethyl and hexyl alcohols under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling .

Comparison with Similar Compounds

  • Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
  • Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate

Comparison: 1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate is unique due to its specific ethyl and hexyl ester groups, which confer distinct physical and chemical properties compared to its dimethyl and diethyl counterparts.

Properties

CAS No.

391678-77-6

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

1-O-ethyl 1-O'-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C15H24O4/c1-4-7-8-9-10-19-14(17)15(11-12(15)5-2)13(16)18-6-3/h5,12H,2,4,6-11H2,1,3H3

InChI Key

QVPURJIUIZLTAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1(CC1C=C)C(=O)OCC

Origin of Product

United States

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